BENGHE Foundational & Exploratory

Check Availability & Pricing

(5-Chloropyrimidin-2-yl)methanol chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (5-Chloropyrimidin-2-yl)methanol

Cat. No.: B1455522

An In-Depth Technical Guide to (5-Chloropyrimidin-2-yl)methanol: Properties, Synthesis, and
Applications in Drug Discovery

Introduction

(5-Chloropyrimidin-2-yl)methanol is a functionalized heterocyclic compound of significant
interest to the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine,
a core scaffold of the nucleobases uracil, thymine, and cytosine, it belongs to a class of
compounds with profound biological relevance. The pyrimidine moiety is a privileged structure
in drug discovery, appearing in a vast array of therapeutic agents, including antiviral and
anticancer drugs.[1][2]

This guide provides a comprehensive technical overview of (5-Chloropyrimidin-2-yl)methanol
for researchers, chemists, and drug development professionals. It details the compound's
physicochemical properties, spectroscopic profile, a validated synthetic pathway, its key
chemical reactions, and its strategic application as a versatile building block in the synthesis of
complex, biologically active molecules, particularly kinase inhibitors. The strategic placement of
the chloro, hydroxymethyl, and pyrimidine nitrogen atoms provides three distinct points for
chemical modification, making it a valuable starting material for generating diverse chemical
libraries.

Physicochemical and Spectroscopic Properties
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(5-Chloropyrimidin-2-yl)methanol is typically supplied as a solid with a purity of 97% or

higher.[3][4] Proper handling and storage are crucial for maintaining its integrity.

Physicochemical Data

The core physical and chemical properties of (5-Chloropyrimidin-2-yl)methanol are

summarized in the table below.

Property Value Reference(s)
CAS Number 944902-98-1 [3][5]
Molecular Formula CsHsCIN2O [41[6]
Molecular Weight 144.56 g/mol [6][7]
(5-Chloropyrimidin-2-
IUPAC Name
yl)methanol
5-Chloro-2-
Synonyms (hydroxymethyl)pyrimidine, 5- [518]
Chloropyrimidine-2-methanol
Appearance Solid [3]
Purity >97% [3]
Boiling Point 238.4 £ 20.0 °C (Predicted) [5]
Density 1.422 + 0.06 g/cm? (Predicted) [5]
Sealed in a dry environment at
Storage [5][8]

room temperature or 2-8°C.

Spectroscopic Profile

While full experimental spectra are not widely published in peer-reviewed literature, the

expected spectroscopic characteristics can be reliably predicted based on the molecular

structure. These predictions are invaluable for reaction monitoring and quality control.

1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and characteristic.
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Predicted Shift

Multiplicity
(ppm)

Integration

Assignment

Rationale

~8.8 Singlet

2H

H4, H6

Aromatic protons
on an electron-
deficient
pyrimidine ring,
deshielded by
two nitrogen
atoms and a

chlorine atom.

~4.7 Singlet

2H

-CH2-

Methylene
protons adjacent
to the electron-
withdrawing
pyrimidine ring
and the oxygen

atom.

~3.5-5.0 Broad Singlet

Labile hydroxyl
proton; chemical
shift and
appearance are
dependent on
solvent,
concentration,

and temperature.

13C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon skeleton.
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Predicted Shift (ppm) Assignment Rationale

Carbon atom attached to a
~165 Cc2 nitrogen and the
hydroxymethyl group.

Equivalent aromatic carbons

~158 C4,Co6 _ .

adjacent to nitrogen atoms.

Carbon atom bearing the
~122 C5 .

chloro substituent.

Methylene carbon attached to
~64 -CHz-

the hydroxyl group.

Infrared (IR) Spectroscopy:

e 3400-3200 cm~1 (broad): O-H stretching vibration from the alcohol group.

e 3100-3000 cm~1 (weak): Aromatic C-H stretching.

e ~1600-1400 cm~1: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
e ~1050 cm~1: C-O stretching of the primary alcohol.

e ~800-600 cm~1: C-ClI stretching vibration.

Mass Spectrometry (MS):

e Electron Impact (EI-MS): The molecular ion peak (M*) would be observed at m/z 144. A
characteristic (M+2)* peak at m/z 146 with approximately one-third the intensity of the M*
peak would confirm the presence of a single chlorine atom.

o Electrospray lonization (ESI-MS): [M+H]* at m/z 145 and [M+Na]* at m/z 167.

Synthesis and Purification

A robust and scalable synthesis of (5-Chloropyrimidin-2-yl)methanol can be envisioned via
the reduction of its corresponding carboxylic acid, which in turn can be sourced from
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commercially available precursors. This two-step approach leverages standard, high-yielding
transformations in organic chemistry.

Proposed Synthetic Route

The proposed pathway involves the hydrolysis of a suitable ester, such as 2-chloropyrimidine-
5-carboxylic acid, followed by its reduction to the primary alcohol.

(Z-Chloropyrimidine-5-carboxy|ic ac@ Reduction (e.g., BHsTHF) (5-Chloropyrimidin-2-yl)methanol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (5-Chloropyrimidin-2-yl)methanol.

Experimental Protocol: Reduction of 2-
Chloropyrimidine-5-carboxylic acid

This protocol is based on well-established procedures for the reduction of carboxylic acids to
primary alcohols.[1][9]

Step 1: Reaction Setup

e To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer, add
2-chloropyrimidine-5-carboxylic acid (5.0 g, 31.5 mmol).[9]

e Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula to dissolve the starting material.
e Cool the resulting solution to 0 °C in an ice-water bath.
Step 2: Addition of Reducing Agent

e Slowly add a 1.0 M solution of borane-THF complex (BHs-THF, ~70 mL, 70 mmol, ~2.2
equivalents) to the stirred solution at 0 °C over 30 minutes using a dropping funnel. Causality
Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.
Borane is chosen as it is a milder reducing agent than LiAlH4, showing good functional group
tolerance.
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 After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature.

« Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes until the
starting material is fully consumed.

Step 3: Reaction Quench and Work-up
e Once the reaction is complete, cool the flask back to 0 °C.

o Slowly and carefully quench the reaction by the dropwise addition of methanol (~20 mL) until
gas evolution (hydrogen) ceases. Safety Note: Quenching is highly exothermic and releases
flammable hydrogen gas. Ensure adequate ventilation and slow addition.

* Remove the solvent under reduced pressure using a rotary evaporator.
e Add 1 M aqueous HCI (~50 mL) to the residue and stir for 30 minutes.
o Extract the aqueous layer with ethyl acetate (3 x 75 mL).

o Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL)
followed by brine (1 x 50 mL).

e Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate in
vacuo to yield the crude product.

Step 4: Purification
 Purify the crude residue by flash column chromatography on silica gel.

» Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and
gradually increasing to 50%).

» Combine the fractions containing the desired product (identified by TLC) and remove the
solvent under reduced pressure to yield (5-Chloropyrimidin-2-yl)methanol as a solid.
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Chemical Reactivity and Derivatization

The chemical utility of (5-Chloropyrimidin-2-yl)methanol stems from the distinct reactivity of
its functional groups: the primary alcohol and the chlorinated pyrimidine ring.

QS-ChIoropyrimidin-z-yl)methanoD

Oxidation Esterification Chlorination SNAr
(PCC, DMP) (RCOCI, Base) (SOCl2) (Amine, Heat)

/ Reactions at Hydfoxyl Group \
- Ester Derivative A
(S—Chloropynm|d|ne-2—carbaldehyde) (R-CO-O-CH>-Pyr) @—(Chloromethyl)—S—chIoropyr|m|d|ne)

actions at Pyrimidine Ring

2-Amino-5-chloropyrimidine Derivative
(RzN- at C4/C6)

Click to download full resolution via product page
Caption: Key reaction pathways for (5-Chloropyrimidin-2-yl)methanol.

o Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the
corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-
Martin periodinane (DMP), or further to the carboxylic acid with stronger oxidants. It can
undergo esterification with acyl chlorides or carboxylic acids, or be converted to a chloride
using thionyl chloride (SOCI2), transforming it into a useful electrophile.[10]

e Reactions at the Pyrimidine Ring: The pyrimidine ring is electron-deficient and susceptible to
nucleophilic aromatic substitution (SNAr). While the C-5 chlorine is relatively unreactive,
chlorine atoms at the C2, C4, or C6 positions are typically labile. In this molecule, further
substitution on the ring would likely require harsh conditions or activation, but its derivatives,
particularly those with leaving groups at C2 or C4, are key substrates for SNAr reactions with
amines. This reaction is fundamental to the synthesis of many kinase inhibitors.[11]

Applications in Medicinal Chemistry and Drug
Discovery
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The primary application of (5-Chloropyrimidin-2-yl)methanol is as a strategic building block
for the synthesis of high-value pharmaceutical targets. Its structure is particularly amenable for
elaboration into potent enzyme inhibitors.

Precursor for Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a
hallmark of cancer.[11] A large class of FDA-approved oncology drugs function by inhibiting
specific kinases. Many of these inhibitors feature a 2-aminopyrimidine scaffold, which acts as a
"hinge-binder,” forming crucial hydrogen bonds within the ATP-binding site of the kinase.[12]
[13]

(5-Chloropyrimidin-2-yl)methanol is an ideal precursor for constructing these scaffolds. The
molecule can be elaborated through a sequence involving nucleophilic substitution of a chloro
group at the 2- or 4-position of a related pyrimidine intermediate with an appropriate amine, a
reaction that is central to building the final drug molecule.

(5-Chloropyrimidin-2-yl)methanol SNAr with Ri-NH2 2-Aminopyrimidine
Derivative Intermediate

with R2-X Kinase Inhibitor

(Hinge Binder)

Click to download full resolution via product page
Caption: General scheme for application in kinase inhibitor synthesis.

For example, in the discovery of novel ALK/EGFR dual kinase inhibitors, a 5-chloro-N2,N4-di-
substituted pyrimidine-2,4-diamine core was utilized.[13] Similarly, derivatives have been used
to synthesize potent CHK1 inhibitors for hematologic malignancies.[14] The synthetic strategies
employed in these programs underscore the value of functionalized chloropyrimidines as key
intermediates.

Safety, Handling, and Storage

As a laboratory chemical, (5-Chloropyrimidin-2-yl)methanol must be handled with
appropriate safety precautions.
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» Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation
(H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

e Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.

e Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash
hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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